tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate

Descripción general

Descripción

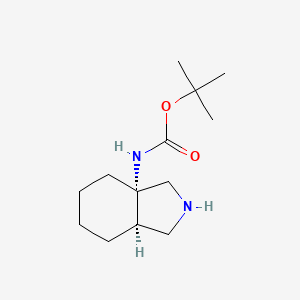

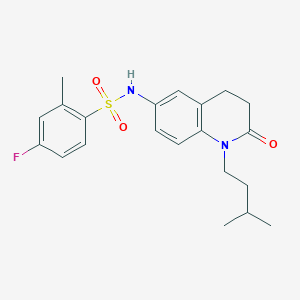

Tert-butyl (3aS,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a complex organic compound . It contains a total of 39 bonds, including 17 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a variety of different types of bonds and rings . It includes a five-membered ring and a six-membered ring, as well as a nine-membered ring. The molecule also contains a (thio-) carbamate group, a secondary amine, and a pyrrolidine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 226.32 . It is recommended to store the compound at 0-8°C . More detailed physical and chemical properties may be found in specialized chemical databases or literature.Aplicaciones Científicas De Investigación

Preparation and Diels‐Alder Reaction

The preparation of tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate showcases its utility in complex organic syntheses, particularly in Diels-Alder reactions. This compound is involved in reactions with 2-amidofurans as dienes, highlighting its role in the synthesis of cyclic compounds through intramolecular Diels-Alder reactions. These processes emphasize the compound's significance in constructing hexahydroindolinones, a class of compounds with potential applications in medicinal chemistry and materials science (Padwa, Brodney, & Lynch, 2003).

Molecular Structure and Bonding

Research on tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine variant has expanded the understanding of isostructural families of compounds. These studies have uncovered the simultaneous formation of hydrogen and halogen bonds involving the same carbonyl group, offering insights into molecular interactions that could inform the design of new materials and catalysts (Baillargeon et al., 2017).

Fluorescent Sensory Materials

Benzothiazole modified carbazole derivatives, including tert-butyl carbazole, have demonstrated significant potential in the development of fluorescent sensory materials. These materials can detect volatile acid vapors due to their strong blue light emission, underscoring the importance of tert-butyl derivatives in creating chemosensors with high performance in detecting environmental and biological analytes (Sun et al., 2015).

Chemical Synthesis Efficiency

In the realm of synthetic organic chemistry, tert-butyl carbamate has been pivotal in streamlining the synthesis of Boc-protected amines through a mild and efficient one-pot Curtius rearrangement. This methodology showcases the versatility of tert-butyl carbamate derivatives in simplifying the protection and deprotection steps in amine synthesis, thereby enhancing the efficiency of producing complex organic molecules (Lebel & Leogane, 2005).

Advanced Material Applications

The role of tert-butyl derivatives in the synthesis of advanced materials is further exemplified in the development of organogels. These materials, formed from benzothiazole modified salicylaldimine derivatives and their difluoroboron complexes, demonstrate the critical role of tert-butyl and trifluoromethyl groups in gel formation. Such materials find applications in stimuli-responsive devices and sensors, leveraging their piezofluorochromic behaviors for technological advancements (Sun et al., 2017).

Propiedades

IUPAC Name |

tert-butyl N-[(3aS,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13-7-5-4-6-10(13)8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJNHDCEWDUHMX-ZWNOBZJWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CCCCC1CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@]12CCCC[C@@H]1CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2916564.png)

![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2916569.png)

![2-[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2916581.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2916584.png)

![N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide](/img/structure/B2916586.png)